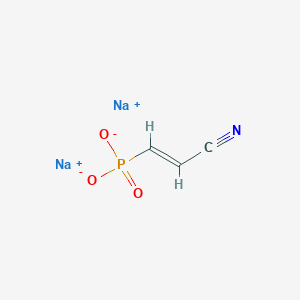
Imidazolyltetrafluoropropionic acid Cs salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolyltetrafluoropropionic acid Cs salt is a crystalline compound known for its less hygroscopic nature and ease of handling. Its chemical formula is C6H3CsF4N2O2. This compound is primarily used as a source of imidazolyltetrafluoropropionic acid in various chemical reactions, particularly in the field of fluorination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazolyltetrafluoropropionic acid Cs salt typically involves the reaction of imidazolyltetrafluoropropionic acid with cesium carbonate. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure the formation of the desired salt. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Imidazolyltetrafluoropropionic acid Cs salt undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different imidazole derivatives .
Aplicaciones Científicas De Investigación
Imidazolyltetrafluoropropionic acid Cs salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in fluorination reactions and the synthesis of fluorinated compounds.
Biology: Employed in the study of biological systems where fluorinated analogs are required.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated active ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of imidazolyltetrafluoropropionic acid Cs salt involves its ability to participate in various chemical reactions due to the presence of the imidazole ring and fluorine atoms. The compound can interact with different molecular targets and pathways, depending on the specific reaction and application. For example, in fluorination reactions, the fluorine atoms can be transferred to other molecules, altering their chemical properties .
Comparación Con Compuestos Similares
Imidazolyltetrafluoropropionic acid Cs salt can be compared with other similar compounds, such as:
Imidazolyltetrafluoropropionic acid Na salt: Similar in structure but with sodium instead of cesium.
Imidazolyltetrafluoropropionic acid K salt: Similar in structure but with potassium instead of cesium.
Other Fluorinated Imidazole Derivatives: Compounds with different fluorinated groups or substitutions on the imidazole ring.
The uniqueness of this compound lies in its specific combination of cesium and fluorinated imidazole, which imparts distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-imidazol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O2.Cs/c7-5(8,4(13)14)6(9,10)12-2-1-11-3-12;/h1-3H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELIKZDCHBVNIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3CsF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)





![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)
![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)




